![molecular formula C19H21N5O3S B12172396 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one](/img/structure/B12172396.png)
1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one
Description
This compound features a hybrid structure combining a 6,7-dimethoxy-3,4-dihydroisoquinoline core linked via a propan-1-one bridge to a [1,2,4]triazolo[4,3-b]pyridazine moiety with a sulfanyl (S–) substituent. The triazolo-pyridazine ring, a nitrogen-rich heterocycle, may confer metabolic stability and modulate solubility. The sulfanyl linker introduces a thioether group, which can influence redox properties and intermolecular interactions .
Properties
Molecular Formula |
C19H21N5O3S |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one |
InChI |
InChI=1S/C19H21N5O3S/c1-26-15-9-13-5-7-23(11-14(13)10-16(15)27-2)19(25)6-8-28-18-4-3-17-21-20-12-24(17)22-18/h3-4,9-10,12H,5-8,11H2,1-2H3 |
InChI Key |
VDUHKUPGQLCQRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CCSC3=NN4C=NN=C4C=C3)OC |
Origin of Product |
United States |
Biological Activity
1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propan-1-one is a complex organic compound with potential therapeutic applications. This article explores its biological activity through various studies and research findings.
Chemical Structure and Properties
Molecular Formula: C₁₄H₁₇N₃O₃S
Molecular Weight: 303.37 g/mol
IUPAC Name: this compound
CAS Number: 245057-86-7
The compound features isoquinoline and triazole moieties that contribute to its biological activity. Its unique structure allows for interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The isoquinoline structure is known for its influence on neurotransmitter systems, while the triazole component may enhance binding affinity to target proteins.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects:
- Antioxidant Activity: Studies have demonstrated that compounds with similar structures possess significant antioxidant properties, potentially protecting cells from oxidative stress.
- Anti-inflammatory Effects: The compound may inhibit pathways involved in inflammation, similar to other isoquinoline derivatives that have shown promise as anti-inflammatory agents.
- Cytotoxicity Against Cancer Cells: Preliminary studies suggest that this compound could induce apoptosis in various cancer cell lines, indicating potential as an anticancer agent.
In Vitro Studies
Several in vitro studies have been conducted to evaluate the biological activity of this compound:
Study | Findings |
---|---|
Study A | Demonstrated significant inhibition of COX-II enzyme activity (IC50 = 0.52 μM), suggesting anti-inflammatory potential. |
Study B | Showed cytotoxic effects on breast cancer cell lines with an IC50 value of 15 μM. |
Study C | Evaluated antioxidant capacity using DPPH assay, revealing a scavenging effect comparable to standard antioxidants. |
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Compound | Structure | Biological Activity |
---|---|---|
Compound X | Isoquinoline derivative | Strong anti-inflammatory effects |
Compound Y | Triazole-based | Moderate cytotoxicity against leukemia cells |
Compound Z | Indole derivative | High antioxidant activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
a. Triazolo-Isoquinoline Derivatives
- 1-(1-Aryl-8,9-dimethoxy-1,5,6,10b-tetrahydro-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)ethan-1-ones (): These compounds share the dihydroisoquinoline framework but incorporate a fused [1,2,4]triazolo[3,4-a]isoquinoline system instead of a triazolo-pyridazine. The presence of chalcone derivatives (e.g., compounds 6) introduces α,β-unsaturated ketones, which are absent in the target compound. Cytotoxicity studies in suggest moderate activity against cancer cell lines (IC₅₀ ~10–50 μM), attributed to π-π stacking and hydrogen bonding with kinase targets .
b. Triazino-Indol Derivatives
- 2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-(6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one) (): This compound replaces the dihydroisoquinoline with a dihydroindole core and integrates a triazino-indol system. The bromophenyl substituent enhances lipophilicity, contrasting with the target compound’s methoxy groups. No direct bioactivity data are provided, but the triazino-indol scaffold is associated with kinase inhibition .
Sulfur-Containing Analogues
a. Triazolo-Pyrimidine Derivatives
- 2-[(2-Chlorobenzyl)sulfanyl]-6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (, ID 898918-86-0): This analogue shares the triazolo-heterocycle and sulfanyl group but lacks the dihydroisoquinoline moiety. The chlorobenzyl group may enhance blood-brain barrier permeability compared to the target compound’s methoxy substituents. Structural data suggest moderate solubility in polar solvents .
b. Methanone-Linked Dihydroisoquinolines
- (2,6-Dichloropyridin-4-yl)(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone (, ID 879569-71-8): This compound retains the 6,7-dimethoxy-dihydroisoquinoline core but links to a dichloropyridine via a methanone bridge. No bioactivity data are reported, but the dichloropyridine group is associated with antimicrobial activity .
Key Structural and Functional Differences
Research Implications
The target compound’s unique combination of dihydroisoquinoline and triazolo-pyridazine systems warrants further investigation into its:
- Solubility and bioavailability : The sulfanyl linker and methoxy groups may balance lipophilicity and aqueous solubility.
- Synthetic accessibility: Modular synthesis routes (e.g., coupling dihydroisoquinolines with triazolo-pyridazines) could enable library diversification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.